molecular formula C11H12N2 B1285052 4-Amino-6,8-dimethylquinoline CAS No. 929339-38-8

4-Amino-6,8-dimethylquinoline

Cat. No.: B1285052
CAS No.: 929339-38-8
M. Wt: 172.23 g/mol
InChI Key: MWEAEUSVMYYGPK-UHFFFAOYSA-N
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Description

4-Amino-6,8-dimethylquinoline is a research chemical with the molecular formula C11H12N2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used as scaffolds in organic synthesis and have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-6,8-dimethylquinoline can be synthesized using various classical protocols, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes. For example, the use of stannic chloride or indium (III) chloride as catalysts in the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6,8-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro derivatives to amines using stannous chloride dihydrate in ethanol.

    Substitution: Electrophilic substitution reactions with halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Stannous chloride dihydrate, ethanol.

    Substitution: Halogens, alkyl halides, Lewis acids.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Substitution: Halogenated or alkylated quinolines.

Scientific Research Applications

4-Amino-6,8-dimethylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a scaffold in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like ATP synthase, which is crucial for energy production in cells . This inhibition can lead to the disruption of cellular processes and has therapeutic implications in treating diseases like tuberculosis.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the dimethyl substitutions.

    8-Aminoquinoline: An isomer with an amino group at the 8th position instead of the 4th.

    6,8-Dimethylquinoline: Similar structure but lacks the amino group at the 4th position.

Uniqueness: 4-Amino-6,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and an amino group enhances its reactivity and potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

6,8-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEAEUSVMYYGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589038
Record name 6,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929339-38-8
Record name 6,8-Dimethyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929339-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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